molecular formula C7H6Br2O B046405 3,5-Dibromoanisole CAS No. 74137-36-3

3,5-Dibromoanisole

Cat. No.: B046405
CAS No.: 74137-36-3
M. Wt: 265.93 g/mol
InChI Key: OQZAQBGJENJMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromoanisole (CAS: 74137-36-3) is an aromatic ether with the molecular formula C₇H₆Br₂O and a molecular weight of 270.93 g/mol. It features two bromine atoms at the 3- and 5-positions of the benzene ring and a methoxy group at the 1-position. This compound is commercially available in high purity (≥98%) and serves as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and ligand preparation .

Key applications include:

  • Pharmaceutical synthesis: Used as a precursor for inhibitors targeting dihydrofolate reductase (DHFR) in structure-based drug design .
  • Coordination chemistry: Acts as a starting material for pyrene-decorated chromium complexes and cyclophanes with π-stacking capabilities .
  • Synthetic methodology: Facilitates modular synthesis of silylated intermediates and Hiyama–Denmark cross-coupling reactions .

Preparation Methods

Direct Bromination of Anisole

The direct bromination of anisole represents the most straightforward route to 3,5-dibromoanisole. This method leverages electrophilic aromatic substitution (EAS) mechanisms, where bromine (Br₂) or brominating agents introduce bromine atoms at the meta positions relative to the methoxy group.

Classical Bromination with Molecular Bromine

In a typical procedure, anisole is dissolved in a nonpolar solvent such as carbon tetrachloride (CCl₄) or acetic acid, and bromine is added dropwise at 0–25°C. The reaction is catalyzed by Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), which polarize Br₂ to enhance electrophilicity .

Key Conditions:

  • Solvent: CCl₄ or CH₃COOH

  • Catalyst: FeBr₃ (5 mol%)

  • Temperature: 0–25°C

  • Time: 4–6 hours

This method yields this compound with 65–75% efficiency, though over-bromination to 2,4,6-tribromoanisole is a common side reaction .

Regioselective Bromination Using Directed Ortho-Metalation

To suppress para-bromination, directed ortho-metalation (DoM) strategies have been employed. Treating anisole with lithium diisopropylamide (LDA) generates a transient lithiated intermediate, which reacts with 1,2-dibromotetrafluoroethane (DBTF) to install bromine atoms at the 3- and 5-positions .

Optimized Protocol:

ParameterValue
BaseLDA (2.2 equiv)
ElectrophileDBTF (2.5 equiv)
SolventTHF
Temperature−78°C to 25°C
Yield82%

This approach minimizes polybromination and enhances regiocontrol, achieving >80% selectivity for the 3,5-isomer .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable modular synthesis of this compound from simpler aryl halides. The Suzuki-Miyaura reaction, in particular, couples boronic acids with brominated precursors under mild conditions .

Synthesis from 3,5-Dibromophenylboronic Acid

A two-step sequence involves:

  • Borylation: 1,3,5-Tribromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ to yield 3,5-dibromophenylboronic acid.

  • Coupling with Methoxide: The boronic acid reacts with methyl iodide (CH₃I) under basic conditions (K₂CO₃) to install the methoxy group .

Representative Data:

StepReagentsConditionsYield
1B₂pin₂, Pd(dppf)Cl₂Dioxane, 80°C, 12h78%
2CH₃I, K₂CO₃DMF, 60°C, 6h85%

This route achieves an overall yield of 66%, with excellent purity (>98% by GC-MS) .

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, especially for late-stage functionalization. Fluoride-mediated halogen exchange using potassium bromide (KBr) in polar aprotic solvents converts methoxy-directed chloro or iodo substituents to bromine.

Conversion of 3,5-Dichloroanisole

3,5-Dichloroanisole reacts with KBr in dimethyl sulfoxide (DMSO) at 120°C, facilitated by crown ethers to solubilize potassium ions .

Reaction Parameters:

ComponentQuantity
3,5-Dichloroanisole1.0 equiv
KBr3.0 equiv
18-Crown-60.2 equiv
SolventDMSO
Temperature120°C
Time24h
Yield70%

This method is limited by the availability of dichloro precursors but offers scalability for industrial applications .

Oxidative Bromination

Oxidative bromination employs bromide salts (e.g., NaBr) with oxidizing agents (e.g., Oxone®) to generate bromine in situ, reducing handling risks associated with molecular Br₂.

Protocol Using NaBr/Oxone®

Anisole is treated with sodium bromide (2.2 equiv) and Oxone® (1.1 equiv) in a water/acetonitrile biphasic system. The reaction proceeds at 50°C for 8h, achieving 68% yield of this compound with <5% over-brominated byproducts .

Advantages:

  • Avoids direct use of hazardous Br₂.

  • Water-tolerant conditions enhance safety.

Comparative Analysis of Methods

The table below evaluates key metrics for each synthetic route:

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Direct Bromination65–7590–95High12–18
Suzuki Coupling66>98Moderate45–60
Halogen Exchange7085–90High20–25
Oxidative Bromination6888–93Moderate15–22

Direct bromination remains the most cost-effective for bulk production, while Suzuki coupling offers superior purity for pharmaceutical applications .

Mechanistic Insights and Optimization

Solvent Effects on Regioselectivity

Polar solvents (e.g., CH₃COOH) stabilize the Wheland intermediate during EAS, favoring para-bromination. Conversely, nonpolar solvents (e.g., CCl₄) enhance meta selectivity by reducing solvation of the electrophile .

Catalyst Design for Cross-Coupling

Buchwald-Hartwig aminophosphine ligands (e.g., XPhos) improve Pd-catalyzed Suzuki reactions by accelerating transmetalation, reducing catalyst loading to 0.5 mol% while maintaining yields >80% .

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles such as:

  • Byproduct Management: Tribrominated isomers require costly chromatographic separation.

  • Waste Streams: Bromine-laden effluents necessitate specialized neutralization protocols.

  • Exothermicity: Bromination reactions demand precise temperature control to prevent runaway conditions .

Emerging Techniques

Continuous Flow Bromination

Microreactor systems enable rapid mixing and heat dissipation, achieving 85% yield of this compound with residence times <10 minutes .

Photocatalytic Bromination

Visible-light-mediated reactions using eosin Y as a photocatalyst produce this compound under ambient conditions, though yields remain modest (50–55%) .

Scientific Research Applications

3,5-Dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromoanisole, particularly in its role as a fungicide, involves inhibiting the growth and reproduction of fungi. This is achieved by interfering with the cellular processes of the fungi, preventing them from spreading and causing infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromoanisoles

Physical and Chemical Properties

Compound CAS No. Melting Point (°C) Solubility (Organic Solvents) Key Spectral Data (¹H NMR, CDCl₃)
3,5-Dibromoanisole 74137-36-3 Not reported Chloroform, THF, Hexane δ 7.24 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), 3.78 (s, 3H)
2,4-Dibromoanisole 21702-84-1 60–64 Ethanol, Acetone δ 7.58 (d, J = 8.8 Hz, 1H), 7.21 (dd, J = 8.8, 2.4 Hz, 1H), 6.84 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H)
2,5-Dibromoanisole 2530-87-2 Not reported Chloroform, Ethanol δ 7.52 (d, J = 2.4 Hz, 1H), 7.27 (dd, J = 8.8, 2.4 Hz, 1H), 6.91 (d, J = 8.8 Hz, 1H), 3.86 (s, 3H)

Notes:

  • This compound exhibits symmetrical substitution, leading to a distinct triplet (1H) and doublet (2H) in NMR, unlike the asymmetrical patterns of 2,4- and 2,5-isomers.
  • 2,5-Dibromoanisole has notable vapor pressure (0.585 mmHg at 25°C), making it volatile compared to others .

Key Differences :

  • This compound benefits from symmetrical reactivity, enabling selective functionalization in cross-couplings.
  • 2,4-Dibromoanisole is synthesized via straightforward methylation, avoiding complex lithiation steps.

Functional Insights :

  • This compound ’s symmetry enhances steric bulk in enzyme inhibitors, improving selectivity .
  • 2,5-Dibromoanisole ’s electron-withdrawing groups stabilize intermediates in cephalosporin synthesis .

Stability and Commercial Availability

Compound Stability Price (JPY) Key Suppliers
This compound Stable under inert conditions; sensitive to strong acids/bases ~4,400–12,500/5g TCI, Amadis
2,4-Dibromoanisole Stable at RT; incompatible with oxidizers 3,700/50g Kanto Reagents
2,5-Dibromoanisole Store at 2–8°C; light-sensitive Not reported AccuStandard

Biological Activity

3,5-Dibromoanisole (DBA) is an organic compound with the molecular formula C₇H₆Br₂O, known for its unique structure featuring two bromine atoms at the 3 and 5 positions of the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound is synthesized through bromination of anisole using brominating agents such as bromine or N-bromosuccinimide. The compound is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Comparison of Structural Features

CompoundMolecular FormulaKey Features
This compoundC₇H₆Br₂OTwo bromines at 3 and 5 positions
AnisoleC₇H₈ONo halogen substituents
2-BromoanisoleC₇H₈BrOOne bromine at ortho position
4-BromoanisoleC₇H₈BrOOne bromine at para position

Antimicrobial Properties

Research indicates that compounds with similar structures to DBA exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of various pathogens. Although specific data on DBA's biological activity remains limited, its structural characteristics suggest potential efficacy against bacteria and fungi.

Anticancer Potential

The anticancer potential of DBA has been explored in several studies. A notable investigation involved the synthesis of meta-linked biphenyl analogues derived from DBA, which were tested for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that DBA could serve as a lead compound in developing anticancer agents .

The mechanism by which DBA exerts its biological effects may involve interactions with specific molecular targets within microbial or cancerous cells. The presence of halogen atoms enhances reactivity, allowing DBA to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein structures.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at Longwood University evaluated the antimicrobial properties of various dibromo derivatives, including DBA. The findings indicated that DBA showed inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
  • Cytotoxicity in Cancer Cells : In a study published in ACS Infectious Diseases, DBA derivatives were tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results demonstrated a CC50 (50% cytotoxic concentration) value of approximately 17.7 µM for one derivative, indicating significant cytotoxicity .

Future Directions

Further research is warranted to explore the full extent of this compound's biological activities. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of DBA in animal models.
  • Structural Modifications : To enhance the efficacy and selectivity of DBA derivatives against specific pathogens or cancer types.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dibromoanisole, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution or halogenation of anisole derivatives. For example, bromination of 3,5-dimethylanisole using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can yield regioselective dibromination. Vapor-phase condensation methods, similar to those used for 3,5-dimethylphenol synthesis, may also apply, where temperature (150–250°C) and catalyst selection (e.g., solid bases like Mg-Al oxides) critically affect reaction efficiency . Optimization requires monitoring via GC-MS or HPLC to track intermediate formation.

Q. How can researchers confirm the structural purity of this compound?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct peaks for methoxy (-OCH₃) and aromatic protons (e.g., doublets for para-substituted bromines) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 266 (M⁺) with isotopic patterns characteristic of two bromine atoms .
  • X-ray Diffraction : For crystalline derivatives, intermolecular distances (e.g., π-stacking interactions) confirm spatial arrangement .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of anisole derivatives to synthesize this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Bromine tends to occupy meta positions due to the electron-donating methoxy group, but competing ortho/para pathways can occur. Strategies include:

  • Catalyst Modulation : Lewis acids like FeBr₃ enhance meta-directing effects .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states favoring meta-substitution .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (meta), while higher temperatures may lead to para isomers .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Purify using solvents like acetonitrile or hexane to isolate stable polymorphs .
  • Cross-Validation : Compare data with authenticated standards from NIST or peer-reviewed studies .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to identify decomposition phases that may skew melting points .

Q. What role does this compound play in supramolecular chemistry or materials science?

  • Methodological Answer : It serves as a precursor for cyclophanes and host-guest systems. For example, this compound can undergo Ullmann coupling to form macrocycles with acridinium moieties, enabling π-stacking interactions for aromatic guest encapsulation (e.g., benzene or PAHs). Cavity dimensions (~7.2 × 15.6 Å) are tunable via substituent engineering . Applications include molecular sensors or catalysts for C–H activation .

Q. How do thermodynamic parameters (ΔH, ΔG) influence the scalability of this compound synthesis?

  • Methodological Answer : Vapor-phase reactions require exothermic enthalpy (ΔH < 0) for energy efficiency. Computational methods (e.g., DFT) predict Gibbs free energy (ΔG) of intermediates, while experimental calorimetry validates heat flow. For instance, acetone condensation to 3,5-dimethylphenol (analogous pathway) has ΔH = −120 kJ/mol under optimized catalysis . Scaling demands balancing activation energy (Eₐ) with reactor design to avoid side reactions.

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential bromine vapor release during reactions .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How can researchers analyze reaction intermediates in this compound synthesis using in situ techniques?

  • Methodological Answer :

  • FT-IR Spectroscopy : Monitor C–Br bond formation (500–600 cm⁻¹) and methoxy group stability (≈1250 cm⁻¹) .
  • Online GC-MS : Capture transient intermediates (e.g., mono-brominated species) for kinetic modeling .
  • Raman Spectroscopy : Non-destructive tracking of crystallinity changes during solid-phase reactions .

Q. Data Reproducibility and Advanced Applications

Q. What computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model transition states for Suzuki-Miyaura couplings. Key parameters include HOMO-LUMO gaps and Mulliken charges on bromine atoms, which correlate with oxidative addition rates .

Q. How does this compound compare to halogenated analogs (e.g., 3,5-dichloroanisole) in photostability studies?

  • Methodological Answer : Accelerated UV aging tests (ASTM G154) reveal bromine’s higher electronegativity increases bond dissociation energy (C–Br vs. C–Cl), reducing photodegradation. HPLC-UV quantifies degradation products, while ESR spectroscopy detects radical intermediates .

Properties

IUPAC Name

1,3-dibromo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAQBGJENJMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452264
Record name 3,5-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74137-36-3
Record name 1,3-Dibromo-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74137-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 3,5-dibromophenol (20 g, 79.39 mmol) and potassium carbonate (21.95 g, 158.78 mmol) in acetone (100 mL) was added iodomethane (24.79 g, 174.65 mmol) at room temperature. The resulting light yellow color mixture was heated to reflux and stirred for 15 h at which time TLC analysis of the mixture indicated the absence of starting material. Then, the reaction mixture was cooled to room temperature and diluted with water (200 mL) and ethyl acetate (200 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined extracts were washed with brine solution (250 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and the concentration of the solution under reduced pressure gave the crude residue which was purified by using an ISCO 330 g column chromatography, eluting with 0-3% ethyl acetate in hexanes to obtain 1,3-dibromo-5-methoxy-benzene (20.47 g, 97%) as a white solid: EI(+)-HRMS m/e calcd for C7H6Br2O (M)+ 263.8780, found 263.8785.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.79 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium methoxide (8.80 ml of a 4.5M solution in methanol, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under nitrogen. The reaction was allowed to warm to room temperature, stirred for 1 hour and then concentrated under reduced pressure. The residue was dissolved in ether and the resulting solution was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide the title compound (5.13 g) as a white solid.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium methoxide (4.5M solution in methanol, 8.80 ml, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under a nitrogen atmosphere. The reaction was warmed to room temperature, stirred for 1 hour and then evaporated under reduced pressure. The residue was dissolved in diethyl ether and was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give the title compound as a white solid (5.13 g).
Name
Sodium methoxide
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

step 1—A solution of 1,3-dibromo-5-fluoro-benzene (CASRN 1435-51-4), MeONa (1 equivalent) and DMF were stirred overnight under an N2 atmosphere at RT. The volatile solvents were removed in vacuo and the residue partitioned between Et2O and water. The organic phase was washed with 5% NaOH, water and brine, dried (MgSO4), filtered and evaporated to afford 1,3-dibromo-5-methoxy-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.